molecular formula C12H24O2 B12940070 Methyl 2,2-dipropylpentanoate

Methyl 2,2-dipropylpentanoate

Cat. No.: B12940070
M. Wt: 200.32 g/mol
InChI Key: BKUAMWIHXVRVJC-UHFFFAOYSA-N
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Description

Methyl 2,2-dipropylpentanoate is an organic compound with the molecular formula C12H24O2. It is an ester derived from 2,2-dipropylpentanoic acid and methanol. This compound is known for its unique structure, which includes two propyl groups attached to the second carbon of the pentanoate chain. It is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dipropylpentanoate can be synthesized through the esterification of 2,2-dipropylpentanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dipropylpentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: 2,2-dipropylpentanoic acid or corresponding ketones.

    Reduction: 2,2-dipropylpentanol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dipropylpentanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dipropylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-propylpentanoate
  • Methyl 2,2-dimethylpentanoate
  • Methyl 2,2-dipropylbutanoate

Uniqueness

Methyl 2,2-dipropylpentanoate is unique due to the presence of two propyl groups on the second carbon of the pentanoate chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2,2-dipropylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUAMWIHXVRVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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